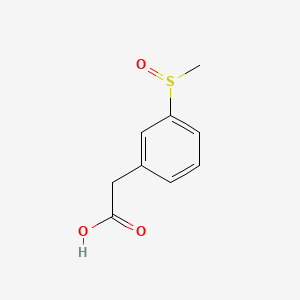
CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER typically involves the coupling of CARBOBENZYLOXY-L-PHENYLALANINE with L-VALINE METHYL ESTER. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE.
Reduction: CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINOL.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER primarily involves its role as a protective group in peptide synthesis. It protects the amino group of L-PHENYLALANINE during coupling reactions, preventing unwanted side reactions . The compound is later removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- CARBOBENZYLOXY-L-PHENYLALANYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-NORLEUCINE METHYL ESTER
Uniqueness
CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER is unique due to its specific combination of L-PHENYLALANINE and L-VALINE, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific sequences and functionalities .
Properties
CAS No. |
15027-26-6 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.47882 |
Synonyms |
CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)
